molecular formula C10H10BrFO3 B13479139 Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13479139
M. Wt: 277.09 g/mol
InChI Key: JPLHALCXAUZVKK-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate is a chemical compound that features a bromine and fluorine-substituted phenyl ring attached to a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 3-(3-azido-4-fluorophenyl)-2-hydroxypropanoate.

    Oxidation: Formation of 3-(3-bromo-4-fluorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanol.

Scientific Research Applications

Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and pain pathways.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism by which Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and fluorine substituents enhance its binding affinity and specificity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorophenyl methyl ether
  • 3-Bromo-4-fluorophenyl acetonitrile
  • 3-Bromo-4-fluorophenyl methyl ketone

Uniqueness

Methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which confer distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 3-(3-bromo-4-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10BrFO3/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9,13H,5H2,1H3

InChI Key

JPLHALCXAUZVKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

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